

# Common adverse events of ENMD-2076 Tartrate in clinical trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1671335

[Get Quote](#)

## Technical Support Center: ENMD-2076 Tartrate Clinical Trials

This technical support center provides researchers, scientists, and drug development professionals with information on the common adverse events observed during clinical trials of **ENMD-2076 Tartrate**. The following question-and-answer format addresses potential issues and provides guidance for interpreting clinical trial data.

## Frequently Asked Questions (FAQs)

**Q1:** What are the most common adverse events associated with **ENMD-2076 Tartrate** in clinical trials?

Based on data from multiple clinical trials, the most frequently reported adverse events (AEs) of any grade include hypertension, fatigue, diarrhea, and nausea.[\[1\]](#)[\[2\]](#)[\[3\]](#) These events are generally considered to be manageable and consistent with the side effect profile of other oral kinase inhibitors.[\[2\]](#)

**Q2:** What are the most common severe (Grade 3/4) adverse events observed with **ENMD-2076 Tartrate**?

The most common Grade 3 or higher adverse events reported in clinical trials are hypertension and fatigue.[\[2\]](#) In a Phase 1 study involving patients with advanced solid tumors, Grade 3

hypertension and Grade 3 neutropenia were identified as dose-limiting toxicities at a dose of 200 mg/m<sup>2</sup>.<sup>[1][4][5]</sup> A study in ovarian clear cell carcinoma also reported Grade 3 proteinuria and diarrhea.<sup>[6]</sup>

Q3: Are there any specific adverse events to monitor for in patients with acute myeloid leukemia (AML)?

In a Phase 1 trial with relapsed or refractory AML or chronic myelomonocytic leukemia (CMML) patients, the most common non-hematological toxicities of any grade were fatigue, diarrhea, dysphonia, dyspnea, hypertension, constipation, and abdominal pain.<sup>[7]</sup> Dose-limiting toxicities in this patient population included Grade 3 fatigue, Grade 3 typhlitis (inflammation of the cecum), Grade 3 syncope, and Grade 3 QTc prolongation.<sup>[7]</sup>

## Troubleshooting Guide

**Problem:** A researcher observes a high incidence of hypertension in their preclinical model treated with ENMD-2076.

Troubleshooting Steps:

- **Verify Dose and Administration:** Ensure the dose administered is within the range reported in preclinical and clinical studies and that the administration protocol is consistent.
- **Monitor Blood Pressure:** Implement regular blood pressure monitoring in the experimental animals.
- **Consult Clinical Data:** Refer to the clinical trial data, which indicates that hypertension is a common, and at higher doses, a dose-limiting toxicity.<sup>[1][4][5]</sup> This suggests the observed effect is likely on-target.
- **Mechanism of Action:** The inhibition of VEGFR by ENMD-2076 is a likely contributor to the observed hypertension, a known class effect of anti-angiogenic therapies.

**Problem:** An investigator notes significant fatigue and lethargy in animal models.

Troubleshooting Steps:

- Assess General Health: Conduct a thorough health assessment of the animals to rule out other causes of fatigue.
- Review Clinical Reports: Fatigue is one of the most common adverse events reported in patients receiving ENMD-2076 across various cancer types.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[7\]](#)
- Consider Dose Reduction: If the fatigue is severe and impacting the well-being of the animals, a dose reduction may be warranted to determine if the effect is dose-dependent.

## Data on Common Adverse Events

The following tables summarize the common adverse events reported in key clinical trials of **ENMD-2076 Tartrate**.

Table 1: Common Adverse Events (Any Grade) in Patients Treated with ENMD-2076

| Adverse Event   | Phase 1<br>(Advanced<br>Solid Tumors)<br><a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> | Phase 2<br>(Triple-<br>Negative<br>Breast Cancer)<br><a href="#">[3]</a> | Phase 1<br>(AML/CMM)<br><a href="#">[7]</a> | Phase 2<br>(Ovarian Clear<br>Cell<br>Carcinoma) <a href="#">[8]</a> |
|-----------------|------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|---------------------------------------------|---------------------------------------------------------------------|
| Hypertension    | Most Common                                                                                          | Common                                                                   | Common                                      | Most Common<br>(Gr 1/2)                                             |
| Fatigue         | Most Common                                                                                          | Common                                                                   | Most Common                                 | Most Common<br>(Gr 1/2)                                             |
| Nausea/Vomiting | Most Common                                                                                          | Common                                                                   | -                                           | Most Common<br>(Gr 1/2)                                             |
| Diarrhea        | -                                                                                                    | Common                                                                   | Common                                      | Most Common<br>(Gr 1/2)                                             |
| Dysphonia       | -                                                                                                    | -                                                                        | Common                                      | -                                                                   |
| Dyspnea         | -                                                                                                    | -                                                                        | Common                                      | -                                                                   |
| Constipation    | -                                                                                                    | -                                                                        | Common                                      | -                                                                   |
| Abdominal Pain  | -                                                                                                    | -                                                                        | Common                                      | -                                                                   |

Table 2: Grade 3/4 Adverse Events in Patients Treated with ENMD-2076

| Adverse Event    | Phase 1<br>(Advanced<br>Solid Tumors)<br>[1][4][5]       | Phase 2<br>(Platinum-<br>Resistant<br>Ovarian<br>Cancer)[2] | Phase 1<br>(AML/CMMML)<br>[7] | Phase 2<br>(Ovarian Clear<br>Cell<br>Carcinoma)[6] |
|------------------|----------------------------------------------------------|-------------------------------------------------------------|-------------------------------|----------------------------------------------------|
| Hypertension     | Grade 3 (Dose-<br>limiting at 200<br>mg/m <sup>2</sup> ) | Most Common                                                 | -                             | Grade 3 (28%)                                      |
| Fatigue          | -                                                        | Most Common                                                 | Grade 3 (Dose-<br>limiting)   | -                                                  |
| Neutropenia      | Grade 3 (Dose-<br>limiting at 200<br>mg/m <sup>2</sup> ) | -                                                           | -                             | -                                                  |
| Typhlitis        | -                                                        | -                                                           | Grade 3 (Dose-<br>limiting)   | -                                                  |
| Syncope          | -                                                        | -                                                           | Grade 3 (Dose-<br>limiting)   | -                                                  |
| QTc Prolongation | -                                                        | -                                                           | Grade 3 (Dose-<br>limiting)   | -                                                  |
| Proteinuria      | -                                                        | -                                                           | -                             | Grade 3 (10%)                                      |
| Diarrhea         | -                                                        | -                                                           | -                             | Grade 3 (10%)                                      |

## Experimental Protocols

### Assessment of Adverse Events in Clinical Trials

The standard methodology for assessing and grading adverse events in the ENMD-2076 clinical trials follows the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[9][10][11][12]

### Key Methodological Points:

- Grading: Adverse events are graded on a 5-point scale:
  - Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[10]
  - Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[10]
  - Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.[10]
  - Grade 4: Life-threatening consequences; urgent intervention indicated.[10]
  - Grade 5: Death related to the adverse event.[10]
- Data Collection: Adverse event data is systematically collected at baseline, at regular intervals during treatment, and at the end of treatment.[13] This includes both solicited reports for expected AEs and unsolicited reports for unexpected events.
- Attribution: The relationship of the adverse event to the study drug is assessed by the clinical investigator.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of Action of ENMD-2076.



[Click to download full resolution via product page](#)

Caption: Adverse Event Assessment Workflow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I safety, pharmacokinetic, and pharmacodynamic study of ENMD-2076, a novel angiogenic and Aurora kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I trial of the aurora kinase inhibitor, ENMD-2076, in patients with relapsed or refractory acute myeloid leukemia or chronic myelomonocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [ascopubs.org](http://ascopubs.org) [ascopubs.org]
- 9. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 10. [dctd.cancer.gov](http://dctd.cancer.gov) [dctd.cancer.gov]
- 11. [dctd.cancer.gov](http://dctd.cancer.gov) [dctd.cancer.gov]
- 12. [taylorandfrancis.com](http://taylorandfrancis.com) [taylorandfrancis.com]
- 13. Methods for implementing patient-reported outcome (PRO) measures of symptomatic adverse events in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Common adverse events of ENMD-2076 Tartrate in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671335#common-adverse-events-of-enmd-2076-tartrate-in-clinical-trials>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)